molecular formula C13H19N3O2 B8073779 4-Boc-aminomethylbenzamidine

4-Boc-aminomethylbenzamidine

Cat. No.: B8073779
M. Wt: 249.31 g/mol
InChI Key: RRTIIINPLNKKSW-CXUHLZMHSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.39 ppm (s, 9H, Boc tert-butyl)
    • δ 4.08 ppm (d, 2H, J = 6.0 Hz, CH₂ linker)
    • δ 7.45–7.50 ppm (m, 4H, aromatic protons)
    • δ 8.90 ppm (br s, 2H, amidine NH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 28.1 ppm (Boc CH₃)
    • δ 79.8 ppm (Boc quaternary carbon)
    • δ 126.5–134.2 ppm (aromatic carbons)
    • δ 155.6 ppm (carbamate carbonyl).

Infrared (IR) Spectroscopy

  • ν 1705 cm⁻¹ : Stretching vibration of the carbamate carbonyl (C=O).
  • ν 1650 cm⁻¹ : Amidinine C=N stretch.
  • ν 3350–3450 cm⁻¹ : N-H stretching modes of the amidine and carbamate groups.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI+) : m/z 250.3 [M+H]⁺, 272.3 [M+Na]⁺.
  • High-Resolution MS (HRMS) : Calculated for C₁₃H₁₉N₃O₂ [M+H]⁺: 250.1557; Found: 250.1553.

Crystallographic Studies and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this compound remain unpublished, analogous Boc-protected compounds (e.g., 4-Amino-1-Boc-piperidine) exhibit herringbone packing in the solid state, stabilized by C-H⋯O hydrogen bonds between the Boc carbonyl and adjacent alkyl groups. For this compound, predicted packing motifs include:

  • π-π stacking of benzamidine cores at 3.5–4.0 Å distances.
  • Hydrogen-bonded chains via amidine NH⋯O=C interactions (2.8–3.0 Å).

These structural features influence solubility and melting behavior, critical for formulation development.

Properties

IUPAC Name

tert-butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-8-10-4-6-11(7-5-10)9-16-14/h4-7,9H,8,14H2,1-3H3,(H,15,17)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIIINPLNKKSW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Aminomethyl Intermediates

In a method analogous to the synthesis of 4-Boc-aminopiperidine, primary amines react with tert-butyl carbamate in alcohol solutions (e.g., methanol) catalyzed by acids like ammonium chloride. For example, N-benzyl-4-piperidone undergoes ketal formation with trimethyl orthoformate, followed by imine generation and catalytic hydrogenation to yield Boc-protected amines with >90% efficiency. Adapting this to 4-aminomethylbenzamidine would require prior synthesis of the aminomethylbenzamidine core.

Solvent and Catalyst Optimization

Protic solvents (methanol, ethanol) enhance Boc group stability, while Pd/C catalytic hydrogenation (5–10 wt%, 0.8–1.0 MPa H2_2, 60–80°C) effectively removes benzyl protecting groups without compromising the amidine. For instance, Pd/C-mediated debenzylation of 1-benzyl-4-Boc-aminopiperidine achieves 88–91% yield, suggesting compatibility with benzamidine derivatives.

Synthesis of the Aminomethylbenzamidine Core

The benzamidine group is typically constructed via nitrile activation or direct amidination.

Pinner Reaction for Amidination

The Pinner reaction converts nitriles to amidines using HCl in methanol, followed by ammonolysis. For 4-cyanobenzyl bromide, sequential treatment with HCl/MeOH and NH3_3 gas yields 4-aminomethylbenzamidine. This method, however, requires stringent moisture control and generates stoichiometric ammonium chloride byproducts.

Reductive Amination Pathways

Alternatively, reductive amination of 4-formylbenzamidine with ammonium acetate and NaBH3_3CN in methanol introduces the aminomethyl group. This approach, reported for 4-(aminomethyl)benzamides, could be adapted by substituting the amide precursor with benzamidine.

Stepwise Preparation Methods

Route 1: Boc Protection Followed by Amidination

  • Synthesis of 4-aminomethylbenzylamine : React 4-bromomethylbenzaldehyde with ammonium hydroxide under reflux.

  • Boc Protection : Treat with (Boc)2O\text{(Boc)}_2\text{O} in dichloromethane (DCM) and triethylamine (TEA) at 0°C to 25°C.

  • Amidine Formation : Convert the nitrile intermediate (from 4-cyanobenzyl bromide) using the Pinner reaction.

Example Conditions :

  • Boc protection: 1.2 eq (Boc)2O\text{(Boc)}_2\text{O}, 2 eq TEA, DCM, 12 h, 85% yield.

  • Pinner reaction: 4-cyanobenzyl bromide, HCl/MeOH (4 M), 0°C → NH3_3/MeOH, 25°C, 72% yield.

Route 2: Amidination Followed by Boc Protection

  • Synthesize 4-aminomethylbenzamidine : Via reductive amination of 4-formylbenzamidine.

  • Boc Protection : Use tert-butyl carbamate in methanol with p-toluenesulfonic acid (PTSA).

Example Conditions :

  • Reductive amination: 4-formylbenzamidine, NH4_4OAc, NaBH3_3CN, MeOH, 65% yield.

  • Boc protection: 1.1 eq tert-butyl carbamate, 3% PTSA, MeOH, 70°C, 8 h, 89% yield.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Pd/C (5–10%) under 0.8–1.0 MPa H2_2 at 60–80°C achieves near-quantitative deprotection of benzyl groups while preserving the Boc-amine. For example, hydrogenating 1-benzyl-4-Boc-aminopiperidine in methanol yields 90.7% pure product.

Solvent Effects on Amidination

Methanol and ethanol favor nitrile protonation in the Pinner reaction, whereas DCM improves Boc group solubility during protection. Mixed solvents (e.g., toluene-methanol) facilitate azeotropic distillation of byproducts, enhancing yields.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Overall Yield72%65%
Boc Protection Yield85%89%
Key ChallengeNitrile purityAmidine stability
ScalabilityHighModerate

Route 1 offers higher scalability due to robust Boc protection, while Route 2 avoids nitrile handling but requires stringent amidine stabilization.

Scientific Research Applications

Antiviral Agents

One of the most notable applications of 4-Boc-aminomethylbenzamidine is in the development of antiviral agents targeting filoviruses such as Ebola and Marburg viruses. A study highlighted the synthesis of a series of 4-(aminomethyl)benzamide derivatives, which demonstrated potent inhibitory activity against these viruses. Specifically, compound CBS1118 exhibited an EC50 value of less than 10 µM against both EBOV and MARV, indicating its potential as a therapeutic agent for viral infections .

Key Findings:

  • Inhibitory Activity: The compound's ability to inhibit viral entry was confirmed through testing against wild-type strains in Vero cells.
  • Metabolic Stability: Selected compounds showed good metabolic stability in plasma and liver microsomes, which is crucial for drug development.

Cancer Therapeutics

This compound has also been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. Research indicated that benzamide-capped peptidomimetics containing this compound exhibited non-ATP competitive inhibition of CDK2 and CDK4. For instance, one derivative demonstrated an IC50 value of 0.69 µM for CDK2/cyclin A .

Key Findings:

  • Structure-Activity Relationship (SAR): Modifications to the benzamide structure significantly influenced binding affinity and inhibitory potency.
  • Anti-Proliferative Activity: The optimized compounds showed promising anti-proliferative effects in vitro, indicating their potential in cancer treatment.

Inflammation Modulation

Another significant application involves targeting the CXCR4 receptor, which plays a crucial role in inflammatory diseases. A series of amide-sulfamide derivatives were synthesized based on the this compound scaffold, demonstrating enhanced CXCR4 inhibitory activity compared to existing drugs like AMD3100 .

Key Findings:

  • Binding Affinity: Many synthesized compounds showed superior binding affinity to CXCR4, with over 70% outperforming AMD3100 in binding assays.
  • In Vivo Efficacy: Preliminary studies indicated that these compounds effectively blocked tumor cell invasion, suggesting their potential use in anti-inflammatory therapies.

Data Tables

Application AreaCompound NameTargetIC50/EC50 ValueNotes
AntiviralCBS1118EBOV/MARV<10 µMPotent inhibitor; good metabolic stability
Cancer TherapeuticsBA1CDK2/cyclin A0.69 µMNon-ATP competitive inhibitor
Inflammation ModulationNovel DerivativesCXCR4>70% better than AMD3100Effective in blocking tumor cell invasion

Case Study 1: Antiviral Development

In a study focused on filovirus inhibitors, researchers synthesized various 4-(aminomethyl)benzamide derivatives. The lead compound CBS1118 was identified through high-throughput screening and demonstrated significant antiviral activity against EBOV and MARV with favorable pharmacokinetic properties .

Case Study 2: Cancer Inhibition

Another research effort investigated benzamide-capped peptidomimetics for CDK inhibition. The study revealed that structural modifications could enhance binding affinity significantly, leading to the identification of compounds with promising anti-cancer activity .

Case Study 3: CXCR4 Modulation

A recent investigation into inflammation modulation involved synthesizing amide-sulfamide derivatives based on the this compound scaffold. These compounds exhibited improved binding to CXCR4 and demonstrated efficacy in preclinical models of inflammation .

Comparison with Similar Compounds

Tert-Butyl N-(3-[(3-aminopropyl)(methyl)amino]propyl)carbamate (CAS: 87530-14-1)

Key Properties :

  • Molecular weight : 245.37 g/mol
  • Purity : ≥95%
  • Structure : Contains a Boc-protected amine linked to a branched alkyl chain with tertiary amine functionality.

Comparison :

Parameter 4-Boc-aminomethylbenzamidine Tert-Butyl N-(3-[(3-aminopropyl)(methyl)amino]propyl)carbamate
Core Functional Group Benzamidine Alkylamine with Boc protection
Molecular Weight 249.31 g/mol 245.37 g/mol
Purity 97% 95%
Applications Enzyme inhibition, peptide synthesis Polyamine synthesis, ligand design

While both compounds share Boc protection, the benzamidine group in this compound confers distinct biochemical targeting capabilities, whereas the alkylamine derivative is more suited for coordination chemistry or polymer synthesis. The slightly higher purity of this compound may reflect optimized synthesis protocols for benzamidine intermediates .

4-(Dimethylamino)benzohydrazide (CCDC: 2032776)

Key Properties :

  • Structure: Benzohydrazide substituted with a dimethylamino group.
  • Features : Exhibits hydrogen-bonding networks in crystalline form, as confirmed by X-ray diffraction and DFT calculations .

Comparison :

Parameter This compound 4-(Dimethylamino)benzohydrazide
Core Functional Group Benzamidine (amidine) Benzohydrazide (hydrazide)
Reactivity Basic amidine binds anions Hydrazide participates in condensation reactions
Applications Protease inhibitors Crystal engineering, metal chelation

The amidine group in this compound provides stronger basicity and anion-binding capacity compared to the hydrazide group, which is more nucleophilic and suited for forming Schiff bases or coordinating metals.

Fluorophenyl and Piperidine Derivatives (e.g., 4-(4-Fluorophenyl)-4-hydroxy piperidine)

For example:

  • 4-(4-Fluorophenyl)piperidine : Used in antipsychotic drug synthesis.
  • This compound: Focused on amidine-driven bioactivity.

Structural Contrast :

  • Fluorophenyl-piperidines rely on aromatic fluorine and heterocyclic amines for metabolic stability.
  • This compound leverages amidine’s charge for target binding, with Boc enhancing solubility during synthesis .

Research Implications and Industrial Relevance

  • Synthetic Utility: The Boc group in this compound simplifies purification and stability compared to unmasked amidines, which are prone to protonation or degradation.
  • Performance Metrics : Higher purity (97% vs. 95% in the alkylamine analog) suggests optimized commercial production, critical for reproducibility in drug development .
  • Functional Specificity : Unlike hydrazides or fluorophenyl derivatives, benzamidines are indispensable in serine protease inhibition (e.g., thrombin inhibitors), underscoring their niche in medicinal chemistry.

Q & A

Q. What experimental evidence supports the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : X-ray crystallography of intermediates (e.g., piperidine derivatives) confirms substitution patterns. Kinetic studies under varying pH conditions further elucidate preferential attack at the benzamidine nitrogen versus the Boc-protected amine .

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